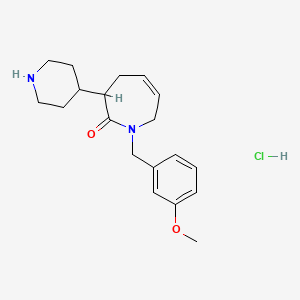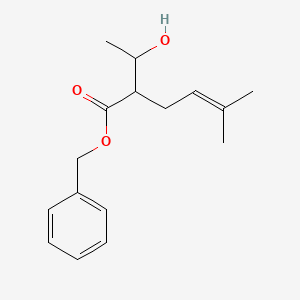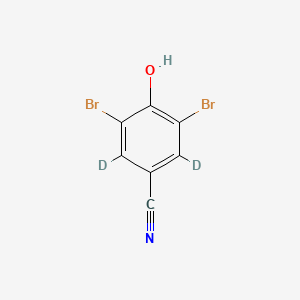
1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxybenzyl group, a piperidinyl group, and a tetrahydroazepinone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroazepinone Core: This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Piperidinyl Group: This step involves the reaction of the intermediate with piperidine, often under basic conditions to facilitate nucleophilic substitution.
Attachment of the Methoxybenzyl Group: This is typically done through a Friedel-Crafts alkylation reaction, using a methoxybenzyl halide and a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the tetrahydroazepinone core can be reduced to form alcohols.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride involves its interaction with specific molecular targets. The piperidinyl group may interact with neurotransmitter receptors, while the methoxybenzyl group can modulate enzyme activity. The tetrahydroazepinone core provides structural stability and facilitates binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one
- 1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one acetate
Uniqueness
1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C19H27ClN2O2 |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-6-piperidin-4-yl-5,6-dihydro-2H-azepin-7-one;hydrochloride |
InChI |
InChI=1S/C19H26N2O2.ClH/c1-23-17-6-4-5-15(13-17)14-21-12-3-2-7-18(19(21)22)16-8-10-20-11-9-16;/h2-6,13,16,18,20H,7-12,14H2,1H3;1H |
InChI Key |
RWASTCMOALQYNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC=CCC(C2=O)C3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12305060.png)

![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)
![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis](/img/structure/B12305077.png)
![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride](/img/structure/B12305085.png)
![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24trade mark](/img/structure/B12305089.png)

![rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B12305096.png)
![1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12305100.png)
![3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate](/img/structure/B12305111.png)

